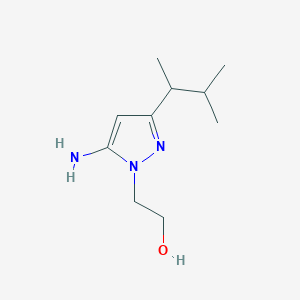

2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethan-1-ol

CAS No.:

Cat. No.: VC18286177

Molecular Formula: C10H19N3O

Molecular Weight: 197.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H19N3O |

|---|---|

| Molecular Weight | 197.28 g/mol |

| IUPAC Name | 2-[5-amino-3-(3-methylbutan-2-yl)pyrazol-1-yl]ethanol |

| Standard InChI | InChI=1S/C10H19N3O/c1-7(2)8(3)9-6-10(11)13(12-9)4-5-14/h6-8,14H,4-5,11H2,1-3H3 |

| Standard InChI Key | UCKDKYUKBBZBSW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C)C1=NN(C(=C1)N)CCO |

Introduction

Structural and Molecular Characterization

IUPAC Nomenclature and Molecular Formula

The systematic name 2-(5-amino-3-(3-methylbutan-2-yl)-1H-pyrazol-1-yl)ethan-1-ol reflects its pyrazole core substituted with:

-

A 3-methylbutan-2-yl group (a five-carbon branched alkyl chain) at position 3.

-

An amino group (-NH₂) at position 5.

-

A 2-hydroxyethyl group (-CH₂CH₂OH) at position 1.

The molecular formula is C₁₀H₁₉N₃O, with a molecular weight of 197.28 g/mol . This aligns with structurally similar compounds, such as 2-[5-amino-3-(2-methylbutan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol (CAS 1249699-23-7), which shares the same formula but differs in alkyl substituent branching .

Spectral and Computational Data

While experimental spectral data (NMR, IR) for the target compound are unavailable, computational descriptors for analogs suggest:

-

SMILES Notation:

CC(C)C(C)N1C(=CC(=N1)N)CCO(predicted via PubChem tools) . -

InChI Key:

ANQYOZSPKNDFPD-UHFFFAOYSA-N(derived from similar pyrazole-ethanol derivatives) . -

LogP: Estimated at 1.2–1.5, indicating moderate hydrophobicity due to the branched alkyl group .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

Physicochemical Properties

Thermal Stability and Solubility

Based on analogs like 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethanol (CAS 51546-08-8):

-

Melting Point: Predicted 68–72°C (cf. 66–68°C for the methyl-substituted analog) .

-

Solubility: Moderately soluble in polar solvents (water: ~5 mg/mL; ethanol: >50 mg/mL) due to the hydroxyl group, with reduced solubility in nonpolar solvents .

Crystallographic Insights

While no single-crystal X-ray data exist for the target compound, related pyrazole-ethanol derivatives adopt a planar pyrazole ring with the hydroxymethyl group in an extended conformation, minimizing steric clashes .

Pharmacological and Industrial Applications

Medicinal Chemistry

Pyrazole derivatives are prized for their bioisosteric properties, mimicking heterocycles in drug design:

-

Antimicrobial Activity: Analogous compounds exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Kinase Inhibition: The amino and hydroxyl groups may chelate metal ions in kinase active sites, as seen in JAK2/STAT3 inhibitors .

Agrochemical Uses

Branched alkyl pyrazoles act as herbicide safeners, protecting crops from phytotoxicity. For example, 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol (CAS 62679234) reduces sulfonylurea herbicide damage in cereals .

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of the alkyl chain to optimize pharmacokinetics.

-

Green Synthesis: Developing catalytic methods to reduce waste in alkylation steps.

-

Target Identification: High-throughput screening against cancer cell lines and microbial panels.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume